molecular formula C6H7F2N3O2 B10906974 Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylate

Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B10906974
M. Wt: 191.14 g/mol
InChI Key: QFHVJOFFGUEXGD-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a difluoromethyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a difluoromethyl ketone, followed by esterification to introduce the carboxylate group .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • Methyl 3-amino-1-(trifluoromethyl)-1H-pyrazole-5-carboxylate
  • Methyl 3-amino-1-(chloromethyl)-1H-pyrazole-5-carboxylate
  • Methyl 3-amino-1-(methyl)-1H-pyrazole-5-carboxylate

Comparison: Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain chemical and biological contexts compared to its analogs .

Properties

Molecular Formula

C6H7F2N3O2

Molecular Weight

191.14 g/mol

IUPAC Name

methyl 5-amino-2-(difluoromethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C6H7F2N3O2/c1-13-5(12)3-2-4(9)10-11(3)6(7)8/h2,6H,1H3,(H2,9,10)

InChI Key

QFHVJOFFGUEXGD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1C(F)F)N

Origin of Product

United States

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